molecular formula C20H25N5O2 B11260715 4-{3-[4-(Piperidine-1-carbonyl)piperidine-1-carbonyl]-1H-pyrazol-5-YL}pyridine

4-{3-[4-(Piperidine-1-carbonyl)piperidine-1-carbonyl]-1H-pyrazol-5-YL}pyridine

Cat. No.: B11260715
M. Wt: 367.4 g/mol
InChI Key: PXRVZXJEWFSJPH-UHFFFAOYSA-N
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Description

4-{3-[4-(Piperidine-1-carbonyl)piperidine-1-carbonyl]-1H-pyrazol-5-YL}pyridine is a complex organic compound that features a pyridine ring substituted with a pyrazole ring, which is further substituted with two piperidine-1-carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[4-(Piperidine-1-carbonyl)piperidine-1-carbonyl]-1H-pyrazol-5-YL}pyridine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, which is then functionalized with piperidine-1-carbonyl groups. The final step involves the introduction of the pyridine ring. Common reagents used in these reactions include hydrazine, acyl chlorides, and pyridine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-{3-[4-(Piperidine-1-carbonyl)piperidine-1-carbonyl]-1H-pyrazol-5-YL}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{3-[4-(Piperidine-1-carbonyl)piperidine-1-carbonyl]-1H-pyrazol-5-YL}pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-{3-[4-(Piperidine-1-carbonyl)piperidine-1-carbonyl]-1H-pyrazol-5-YL}pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-[4-(Piperidine-1-carbonyl)piperidine-1-carbonyl]-1H-pyrazol-5-YL}pyridine is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings

Properties

Molecular Formula

C20H25N5O2

Molecular Weight

367.4 g/mol

IUPAC Name

piperidin-1-yl-[1-(3-pyridin-4-yl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methanone

InChI

InChI=1S/C20H25N5O2/c26-19(24-10-2-1-3-11-24)16-6-12-25(13-7-16)20(27)18-14-17(22-23-18)15-4-8-21-9-5-15/h4-5,8-9,14,16H,1-3,6-7,10-13H2,(H,22,23)

InChI Key

PXRVZXJEWFSJPH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2CCN(CC2)C(=O)C3=CC(=NN3)C4=CC=NC=C4

Origin of Product

United States

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